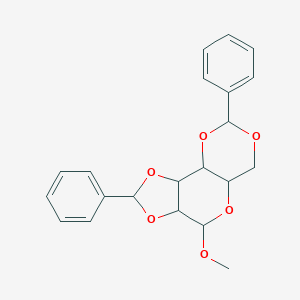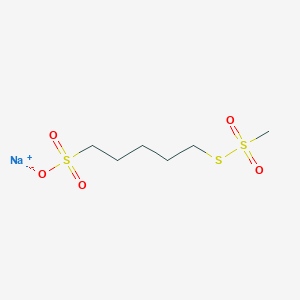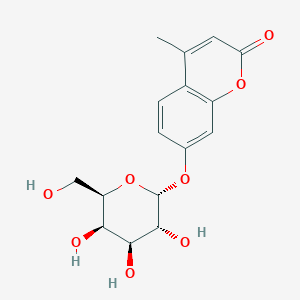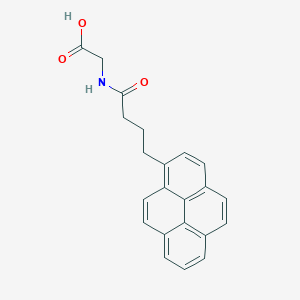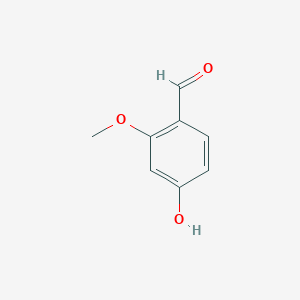
4-羟基-2-甲氧基苯甲醛
描述
Synthesis Analysis
The synthesis of 4-Hydroxy-2-methoxybenzaldehyde has been explored through various methods, aiming for efficiency, sustainability, and cost-effectiveness. Tan Ju and Liao Xin (2003) detailed a promising synthesis method that highlights the chemical's significance in the perfumery, pharmaceutical, and food flavoring industries (Tan Ju & Liao Xin, 2003).
科学研究应用
1. Antifungal Agent in Agriculture
- Application Summary: 2-Hydroxy-4-methoxybenzaldehyde has been found to be a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, a severe pathogen threatening the safety of agriculture and food .
- Methods of Application: The minimum inhibitory concentration (MIC) of 2-Hydroxy-4-methoxybenzaldehyde in inhibiting mycelial growth was 200 μg/mL . It was found to damage cell membranes by increasing the permeability by about 6-fold .
- Results: The content of deoxynivalenol (DON), a toxic compound produced by Fusarium graminearum, was remarkably reduced by 93.59% at MIC on the 7th day . The antifungal effect of 2-Hydroxy-4-methoxybenzaldehyde against Fusarium graminearum was also confirmed on wheat grains .
2. Anti-virulence Agent against MRSA
- Application Summary: 2-Hydroxy-4-methoxybenzaldehyde has been found to have anti-virulence potential against methicillin-resistant Staphylococcus aureus (MRSA) and its clinical isolates .
- Methods of Application: The minimum inhibitory concentration of 2-Hydroxy-4-methoxybenzaldehyde was found to be 1024 μg/ml . At sub-MIC (200 μg/ml), it exhibited a profound staphyloxanthin inhibitory activity against MRSA and its clinical isolates .
- Results: Other virulences of MRSA such as lipase, nuclease, and hemolysin were also significantly inhibited upon 2-Hydroxy-4-methoxybenzaldehyde treatment . The observations made out of blood and H2O2 sensitivity assay suggested that 2-Hydroxy-4-methoxybenzaldehyde treatment sensitized the test pathogens and aided the functions of host immune responses .
3. Synthesis of LPA1R Antagonists
- Application Summary: 2-Hydroxy-4-methoxybenzaldehyde is applied as a reactant in the synthesis of LPA1R antagonists used in the inhibition of LPA-induced proliferation and contraction of normal human lung fibroblasts .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of Schiff Base Ligand
- Application Summary: 2-Hydroxy-4-methoxybenzaldehyde is employed in the synthesis of Schiff base ligands .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
5. Synthesis of Tyrosine Kinase 6 Proteinase Inhibitors
- Application Summary: 2-Hydroxy-4-methoxybenzaldehyde is used in the synthesis of tyrosine kinase 6 proteinase inhibitors .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Enhanced Production of Fragrant Compound in Plant Cell Culture
- Application Summary: 2-Hydroxy-4-methoxybenzaldehyde is used for enhanced production of the fragrant compound in root tuber derived callus of Decalepis salicifolia .
- Methods of Application: Chitosan and yeast extract at different concentrations were used as elicitor to investigate the effects on biomass content, 2-Hydroxy-4-methoxybenzaldehyde content, total phenolic content, total flavonoid content and antioxidant activity in cell suspension culture .
- Results: Maximum content of 2-Hydroxy-4-methoxybenzaldehyde was 14.8 µg/g at 200 µM chitosan . The maximum total phenolic content and total flavonoid content were 4.8 mg/g and 4.0 mg/g respectively at 200 µM chitosan . The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity had also been evaluated and most of the suspension culture showed the correlation with total phenolic content and total flavonoid content .
7. Antimicrobial Agent Against Fusarium Graminearum
- Application Summary: 2-Hydroxy-4-methoxybenzaldehyde has been found to be a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, a severe pathogen threatening the safety of agriculture and food .
- Methods of Application: The minimum inhibitory concentration (MIC) of 2-Hydroxy-4-methoxybenzaldehyde in inhibiting mycelial growth was 200 μg/mL . It was found to damage cell membranes by increasing the permeability by about 6-fold .
- Results: The content of deoxynivalenol (DON), a toxic compound produced by Fusarium graminearum, was remarkably reduced by 93.59% at MIC on the 7th day . The antifungal effect of 2-Hydroxy-4-methoxybenzaldehyde against Fusarium graminearum was also confirmed on wheat grains .
8. Production of Fragrant Compound in Root Tuber Derived Callus of Decalepis Salicifolia
- Application Summary: 2-Hydroxy-4-methoxybenzaldehyde is used for enhanced production of the fragrant compound in root tuber derived callus of Decalepis salicifolia .
- Methods of Application: Chitosan and yeast extract at different concentrations were used as elicitor to investigate the effects on biomass content, 2-Hydroxy-4-methoxybenzaldehyde content, total phenolic content, total flavonoid content and antioxidant activity in cell suspension culture .
- Results: Maximum content of 2-Hydroxy-4-methoxybenzaldehyde was 14.8 µg/g at 200 µM chitosan . The maximum total phenolic content and total flavonoid content were 4.8 mg/g and 4.0 mg/g respectively at 200 µM chitosan . The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity had also been evaluated and most of the suspension culture showed the correlation with total phenolic content and total flavonoid content .
9. Synthesis of Tyrosine Kinase 6 Proteinase Inhibitors
- Application Summary: 2-Hydroxy-4-methoxybenzaldehyde is used in the synthesis of tyrosine kinase 6 proteinase inhibitors .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
安全和危害
未来方向
属性
IUPAC Name |
4-hydroxy-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIZZNFQJPOKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334061 | |
| Record name | 4-Hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methoxybenzaldehyde | |
CAS RN |
18278-34-7 | |
| Record name | 4-Hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

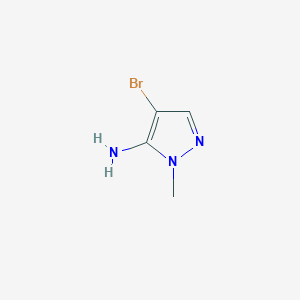
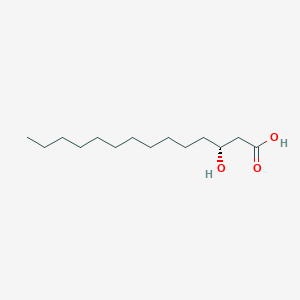
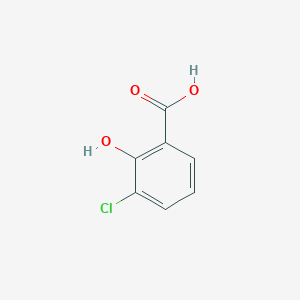
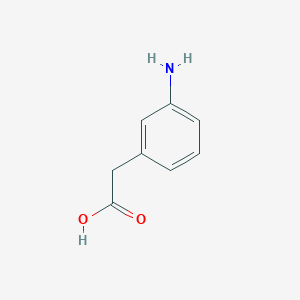
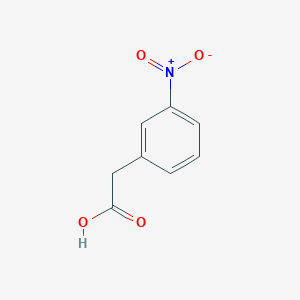

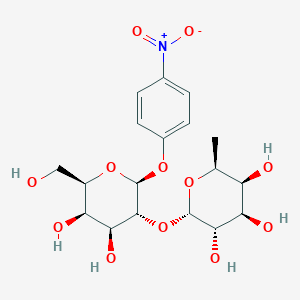
![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)
